methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate
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Overview
Description
PMID29649907-Compound-30: is a synthetic organic compound designed as an inhibitor of the LIM domain kinases LIMK1 and LIMK2 . These kinases are known to phosphorylate the actin-binding protein cofilin, which has significant effects on the cytoskeleton . The compound has shown potential in scientific research, particularly in the field of cancer treatment due to its effects on the invasiveness and metastatic capacity of tumor cells .
Preparation Methods
The synthesis of PMID29649907-Compound-30 involves several steps, including the use of various reagents and catalysts. The preparation methods are typically based on well-established reaction protocols such as the Perkin reaction, Pechmann reaction, Claisen rearrangement, Knoevenagel reaction, Kostanecki-Robinson coupling reaction, Reformatsky reaction, and Wittig reaction . These methods allow for the construction of the compound’s complex heterocyclic structure, which is essential for its biological activity .
Chemical Reactions Analysis
PMID29649907-Compound-30: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID29649907-Compound-30: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID29649907-Compound-30 involves the inhibition of LIM domain kinases LIMK1 and LIMK2 . These kinases phosphorylate the actin-binding protein cofilin, which regulates the polymerization and depolymerization of actin filaments . By inhibiting these kinases, the compound prevents the phosphorylation of cofilin, leading to the depolymerization of actin and affecting the cytoskeleton . This mechanism is particularly important in cancer treatment, as it reduces the invasiveness and metastatic capacity of tumor cells .
Comparison with Similar Compounds
PMID29649907-Compound-30: is unique in its ability to inhibit both LIMK1 and LIMK2, which makes it a valuable tool in scientific research and potential therapeutic applications . Similar compounds include other LIM kinase inhibitors, such as:
Compound 31: This compound is also an inhibitor of LIMK1 and LIMK2 but has different pharmacokinetic properties and potency.
Compound 32: Another LIM kinase inhibitor with a different chemical structure and mechanism of action.
These compounds share similar biological targets but differ in their chemical structures and specific effects on the kinases .
Properties
Molecular Formula |
C32H32FN3O3 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C32H32FN3O3/c1-35-30-15-14-24(18-27(30)20-34-35)25-12-13-26(29(33)19-25)21-36(32(38)23-8-4-3-5-9-23)28-10-6-7-22(17-28)11-16-31(37)39-2/h6-7,10-20,23H,3-5,8-9,21H2,1-2H3/b16-11+/i21D |
InChI Key |
NOJHCAUXLPQOOD-STTMTRHISA-N |
Isomeric SMILES |
[2H]C(C1=C(C=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)F)N(C4=CC=CC(=C4)/C=C/C(=O)OC)C(=O)C5CCCCC5 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC(=C(C=C3)CN(C4=CC=CC(=C4)C=CC(=O)OC)C(=O)C5CCCCC5)F)C=N1 |
Origin of Product |
United States |
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